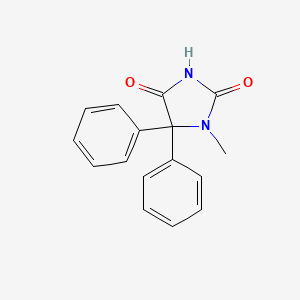
(-)-Albine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Albine is a natural product found in Lupinus albus, Lupinus cosentinii, and Lupinus angustifolius with data available.
Aplicaciones Científicas De Investigación
Albinism Research
Albinism Among Wild African Rodents :
- Pirlot (1958) discusses occurrences of albinism in African rodents, which might offer insights into genetic variations and environmental factors influencing albinism (Pirlot, 1958).
Albinism in Plants :
- Kumari et al. (2009) examine albinism in plants, particularly its impact on interspecific crosses and tissue culture experiments (Kumari, Clarke, Small, & Siddique, 2009).
Molecular Basis and Clinical Characterization of Albinism :
- Gargiulo et al. (2011) provide insights into the molecular basis of albinism in humans, focusing on genetic mutations and clinical manifestations (Gargiulo et al., 2011).
Alkaloid Research
Molecular Genetics of Alkaloid Biosynthesis in Nicotiana tabacum :
- Dewey and Xie (2013) discuss the biosynthesis of alkaloids in tobacco, a process potentially analogous to the biosynthesis pathways of other alkaloids, possibly including (-)-Albine (Dewey & Xie, 2013).
Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species :
- Song et al. (2022) review the composition and biosynthesis of alkaloids in Dendrobium, which might provide a comparative perspective for understanding this compound (Song et al., 2022).
Lupin Alkaloids from the Seeds of Lupinus termis :
- Mohamed et al. (1991) describe lupin alkaloids, including this compound, isolated from Lupinus termis seeds, providing a direct reference to this compound (Mohamed et al., 1991).
Propiedades
Número CAS |
53915-26-7 |
|---|---|
Fórmula molecular |
C14H20N2O |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
(1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one |
InChI |
InChI=1S/C14H20N2O/c1-2-3-13-12-6-10(8-15-13)9-16-5-4-11(17)7-14(12)16/h2,4-5,10,12-15H,1,3,6-9H2/t10-,12+,13+,14+/m0/s1 |
Clave InChI |
QJVOZXGJOGJKPT-IGHBBLSQSA-N |
SMILES isomérico |
C=CC[C@@H]1[C@H]2C[C@@H](CN1)CN3[C@@H]2CC(=O)C=C3 |
SMILES |
C=CCC1C2CC(CN1)CN3C2CC(=O)C=C3 |
SMILES canónico |
C=CCC1C2CC(CN1)CN3C2CC(=O)C=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




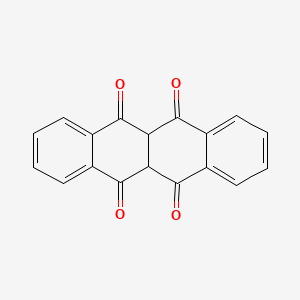
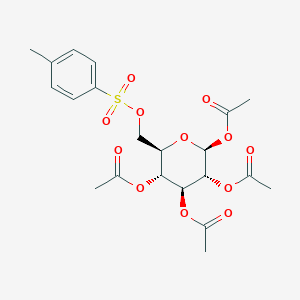
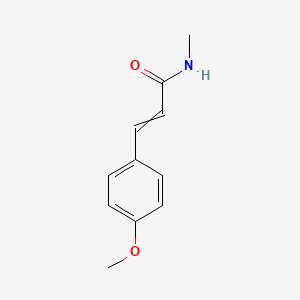
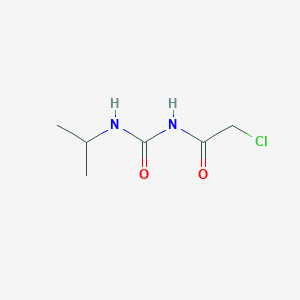

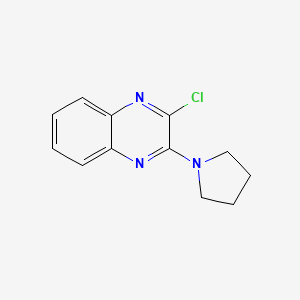

![(1S,9S,12S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol](/img/structure/B1615856.png)
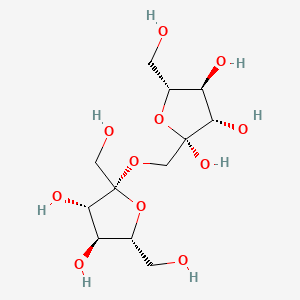

![5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B1615860.png)

